5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
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Overview
Description
5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenylhydrazine with 1-methylimidazole-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-c]pyrazole oxides.
Reduction: Formation of reduced imidazo[4,5-c]pyrazole derivatives.
Substitution: Formation of N-substituted imidazo[4,5-c]pyrazole derivatives.
Scientific Research Applications
5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1-methyl-4H-imidazo[4,5-c]pyrazole
- 5-(2-methylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
- 5-(2-chlorophenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Uniqueness
5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-3-9-6-4-5-7-10(9)12-15-11-8-14-17(2)13(11)16-12/h4-8H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYOMKNAFWIDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC3=C(N2)C=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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